The molecular structure of 3-(2,5-difluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is characterized by a fused ring system. [] This system consists of a 1,2,4-triazole ring fused to a 1,3,4-thiadiazole ring, with a 2,5-difluorophenyl group attached to the triazole ring and a 1-methyl-1H-pyrazol-4-yl group attached to the thiadiazole ring. This arrangement creates a planar, conjugated system that influences the compound's electronic properties and potential interactions with biological targets.
The mechanism of action for 3-(2,5-difluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is explored in the context of its interaction with GABAA receptors. [] Research indicates it acts as a partial agonist with selectivity for certain non-α1 GABAA receptors and displays antagonistic activity at GABAA-α1 receptors. [] This specific interaction profile is believed to contribute to its potential anxiolytic effects without causing significant sedation, a common side effect of traditional benzodiazepines. []
The primary scientific application of 3-(2,5-difluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole explored in the provided papers is its potential as a novel anxiolytic agent. [] Its unique mechanism of action, particularly its selective interaction with GABAA receptor subtypes, distinguishes it from traditional benzodiazepines and suggests potential for developing new therapies with fewer side effects.
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9